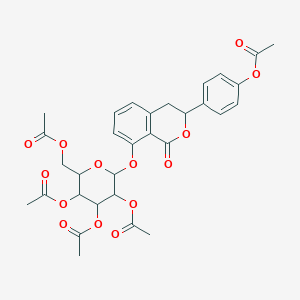

(3S)-Hydrangenol 8-O-glucoside pentaacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3S)-Hydrangenol 8-O-glucoside pentaacetate is a compound derived from Hydrangea macrophylla, known for its various dihydroisocoumarin glucosides. Among these, hydrangenol 8-O-glucoside is noteworthy due to its presence in different parts of the plant and its potential involvement in various biological activities. This compound and its derivatives have attracted interest for their structural and biosynthetic properties, leading to studies on their isolation, structural elucidation, and synthesis (Hashimoto, Tori, & Asakawa, 1987).

Synthesis Analysis

The synthesis of hydrangenol glucosides involves biosynthetic pathways that utilize precursors such as cinnamic acid and phenylalanine, showcasing the plant's ability to synthesize these compounds through both acetate and phenylpropanoid pathways (Ibrahim & Towers, 1960).

Molecular Structure Analysis

Structural analysis of hydrangenol glucosides employs techniques such as NMR and CD spectroscopy. These methods have elucidated the configurations of hydrangenol glucosides, revealing the presence of stereoisomers and providing insights into their three-dimensional structures (Yoshikawa et al., 1999).

Chemical Reactions and Properties

Hydrangenol glucosides undergo various chemical reactions, including isomerization and glycosylation processes. These reactions not only modify their chemical structure but also influence their biological activities and properties (Yoshikawa et al., 1996).

Physical Properties Analysis

The physical properties of hydrangenol glucosides, such as solubility, melting points, and optical rotation, are crucial for understanding their behavior in various environments and their potential applications in different fields (Winterhalter et al., 1994).

Chemical Properties Analysis

The chemical properties of hydrangenol glucosides, including their reactivity, stability, and interactions with other molecules, play a significant role in their biological activities. These properties are influenced by their molecular structure and the presence of functional groups (Kim et al., 2021).

Wissenschaftliche Forschungsanwendungen

Anti-Atopic Dermatitis Potential

HGP, found in Hydrangea macrophylla, has been investigated for its potential application in treating atopic dermatitis (AD). A study demonstrated that its precursor, hydrangenol, and HGP exhibit inhibitory effects on interleukin 4 (IL-4) gene expression and β-hexosaminidase release. These compounds significantly suppress the phosphorylation of signal transducer and activator of transcription 6 (STAT6), which is crucial in the inflammatory process associated with AD. Microwave processing emerged as an effective method to increase the hydrangenol content in extracts, indicating a pathway to enhance the anti-AD effects of HGP through component conversion methods (Kim et al., 2021).

Neurodegenerative Disease Research

In the context of neurodegenerative diseases such as Alzheimer's disease (AD), HGP has been highlighted for its acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities. These enzymes play a critical role in the progression of AD by breaking down acetylcholine, a neurotransmitter important for learning and memory. HGP acts as a dual inhibitor of AChE and BChE, exhibiting selective and non-competitive inhibition. This suggests its potential as a natural source for developing new anti-cholinesterase drugs, offering a promising avenue for AD treatment and management (Hwang et al., 2021).

Eigenschaften

IUPAC Name |

[3,4,5-triacetyloxy-6-[[3-(4-acetyloxyphenyl)-1-oxo-3,4-dihydroisochromen-8-yl]oxy]oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32O14/c1-15(32)38-14-25-27(40-17(3)34)28(41-18(4)35)29(42-19(5)36)31(45-25)44-23-8-6-7-21-13-24(43-30(37)26(21)23)20-9-11-22(12-10-20)39-16(2)33/h6-12,24-25,27-29,31H,13-14H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJCERHUOKLBBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC3=C2C(=O)OC(C3)C4=CC=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-Hydrangel 8-O-glucoside pentaacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-benzofuran-2-yl)-6-(1-phenoxypropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)

![(1S,2S,6S,10R,11S,14S,15R,18R,20S)-20-hydroxy-8,8,14,15,19,19-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid](/img/structure/B1180403.png)